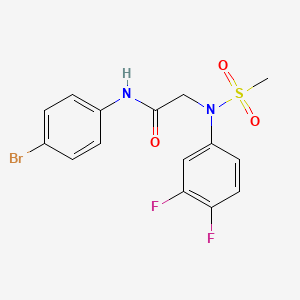
N-(4-bromophenyl)-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a difluorophenyl group, and a methylsulfonyl group attached to a glycinamide backbone, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Introduction of the Difluorophenyl Group: The difluorophenyl group is incorporated via a nucleophilic substitution reaction using a suitable difluorophenyl precursor.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonylation reaction using methylsulfonyl chloride.
Formation of the Glycinamide Backbone: The final step involves the formation of the glycinamide backbone through an amide coupling reaction using glycine or a glycine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl and difluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(4-bromophenyl)-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-3-bromo-benzamide: Shares structural similarities but lacks the difluorophenyl and methylsulfonyl groups.
N-(4-bromophenyl)glycyl-N-(3,4-difluorophenyl)glycinamide: Similar backbone but different substituents.
Uniqueness
N-(4-bromophenyl)-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide stands out due to its unique combination of bromophenyl, difluorophenyl, and methylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13BrF2N2O3S |
|---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(3,4-difluoro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C15H13BrF2N2O3S/c1-24(22,23)20(12-6-7-13(17)14(18)8-12)9-15(21)19-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3,(H,19,21) |
InChI Key |
FEWUGMAWXWRPHK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Br)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















